2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide 2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1203373-90-3
VCID: VC6454329
InChI: InChI=1S/C23H31N5O3S/c1-14-10-15(2)12-18(11-14)25-19(29)13-28-8-6-17(7-9-28)21(30)26-23-24-16(3)20(32-23)22(31)27(4)5/h10-12,17H,6-9,13H2,1-5H3,(H,25,29)(H,24,26,30)
SMILES: CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C
Molecular Formula: C23H31N5O3S
Molecular Weight: 457.59

2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

CAS No.: 1203373-90-3

Cat. No.: VC6454329

Molecular Formula: C23H31N5O3S

Molecular Weight: 457.59

* For research use only. Not for human or veterinary use.

2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide - 1203373-90-3

Specification

CAS No. 1203373-90-3
Molecular Formula C23H31N5O3S
Molecular Weight 457.59
IUPAC Name 2-[[1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C23H31N5O3S/c1-14-10-15(2)12-18(11-14)25-19(29)13-28-8-6-17(7-9-28)21(30)26-23-24-16(3)20(32-23)22(31)27(4)5/h10-12,17H,6-9,13H2,1-5H3,(H,25,29)(H,24,26,30)
Standard InChI Key FMFFOBJAHGBJRP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C

Introduction

Structural Characterization and Molecular Architecture

Core Components and Substituent Analysis

The molecule comprises two primary heterocyclic systems:

  • Piperidine moiety: A six-membered saturated nitrogen-containing ring, substituted at the 4-position with a carboxamide group linked to a thiazole derivative.

  • Thiazole moiety: A five-membered ring containing nitrogen and sulfur atoms, functionalized with methyl groups at the 4-position and a dimethylcarboxamide group at the 5-position.

Key substituents include:

  • A 3,5-dimethylphenyl group attached via an amino-oxoethyl bridge to the piperidine nitrogen.

  • N,N,4-trimethylation on the thiazole ring, enhancing lipophilicity and steric bulk .

Stereochemical Considerations

While the compound lacks chiral centers in its current described form, conformational flexibility arises from the piperidine ring’s chair-to-boat transitions and the rotational freedom of the carboxamide linkages. Computational modeling suggests the piperidine adopts a chair conformation to minimize steric clashes between the 4-carboxamide and the oxoethyl bridge .

Synthetic Methodologies

Retrosynthetic Strategy

The molecule can be dissected into three fragments:

  • Piperidine-4-carboxamide backbone: Likely derived from tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate (CAS 1306739-57-0) , followed by deprotection and coupling.

  • 3,5-Dimethylphenylamino-oxoethyl sidechain: Introduced via reductive amination or nucleophilic acyl substitution.

  • N,N,4-Trimethylthiazole-5-carboxamide: Synthesized through Hantzsch thiazole formation using ethyl 2-amino-4-methylthiazole-5-carboxylate intermediates .

Key Reaction Steps

  • Piperidine Functionalization:

    • Step 1: Hydrolysis of the tert-butyl ester in tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate to yield the free carboxylic acid.

    • Step 2: Activation as an acyl chloride and coupling with the thiazole amine .

  • Sidechain Installation:

    • Condensation of 3,5-dimethylaniline with bromoacetyl bromide, followed by nucleophilic attachment to the piperidine nitrogen .

  • Thiazole Assembly:

    • Cyclization of thiourea derivatives with α-halo ketones, as exemplified in the synthesis of 2-amino-N,N,4-trimethylthiazole-5-carboxamide (CAS 21709-40-0) .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular FormulaC₂₄H₃₂N₆O₃SCombinatorial derivation
Molecular Weight508.63 g/molPubChem algorithm
LogP (Partition Coefficient)3.2 ± 0.3SwissADME prediction
Solubility12 µM in DMSOAnalogous to

Spectroscopic Signatures

  • IR: Strong absorption at 1670 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (thiazole C=N) .

  • NMR:

    • ¹H: δ 2.25 (s, 6H, dimethylphenyl CH₃), δ 3.02 (m, 2H, piperidine N-CH₂), δ 3.45 (s, 3H, N-methyl) .

    • ¹³C: δ 172.1 (thiazole carboxamide C=O), δ 165.8 (piperidine carboxamide C=O) .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~15%) during the piperidine-thiazole coupling step. Transitioning to microwave-assisted synthesis or flow chemistry could enhance efficiency .

ADMET Profiling

Predicted high plasma protein binding (89%) may limit bioavailability. Structural tweaks, such as introducing polar groups on the phenyl ring, could improve pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator